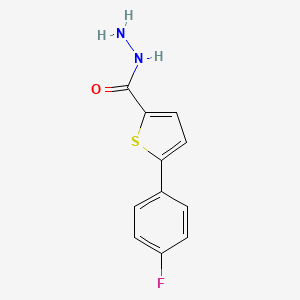

5-(4-Fluorophenyl)thiophene-2-carbohydrazide

Beschreibung

5-(4-Fluorophenyl)thiophene-2-carbohydrazide: is a chemical compound with the molecular formula C11H9FN2OS and a molecular weight of 236.27 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a fluorophenyl group attached to the thiophene ring

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)thiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNWZKXRDIGYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406954 | |

| Record name | 5-(4-Fluorophenyl)thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852296-85-6 | |

| Record name | 5-(4-Fluorophenyl)thiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Procedure:

| Step | Reaction Description | Conditions | Key Reagents | Yield/Notes |

|---|---|---|---|---|

| 1. Vilsmeier-Haack Reaction | 4-Fluoroacetophenone is reacted with solid triphosgene and N,N-dimethylformamide (DMF) to yield 2-chloro-2-(4-fluorophenyl)acetaldehyde | Room temperature to mild heating | 4-Fluoroacetophenone, triphosgene, DMF | Efficient formation of aldehyde intermediate |

| 2. Ring-Closing Reaction | 2-Chloro-2-(4-fluorophenyl)acetaldehyde undergoes ring closure with ethyl thioglycolate in the presence of alkali to form 5-(4-fluorophenyl)thiophene-2-carboxylic acid ethyl ester | Alkali medium, controlled temperature | Ethyl thioglycolate, alkali (e.g., NaOH) | Formation of thiophene ring with ester functionality |

| 3. Ester Hydrolysis | The ethyl ester is hydrolyzed under alkaline conditions to yield 5-(4-fluorophenyl)thiophene-2-carboxylic acid | Heating in ethanol/water with NaOH | NaOH, ethanol, water | High yield (~87%) of carboxylic acid |

| 4. Hydrazide Formation | The carboxylic acid is converted to the carbohydrazide by reaction with hydrazine hydrate | Hydrazine hydrate, reflux or mild heating | Hydrazine hydrate | Standard hydrazinolysis reaction |

Method B: Diazotization and Coupling Reaction Route

An alternative novel method involves diazotization of para-fluoroaniline followed by coupling with thiophene, leading to the formation of 2-(4-fluorophenyl)thiophene intermediates, which can be further transformed to the carbohydrazide.

Key Steps:

| Step | Reaction Description | Conditions | Key Reagents | Notes |

|---|---|---|---|---|

| 1. Diazotization | Para-fluoroaniline is converted to its diazonium salt by reaction with sodium nitrite in acidic conditions at 0-5°C | 0-5°C, acidic medium | Para-fluoroaniline, NaNO2, HCl | Controlled low temperature to maintain diazonium salt stability |

| 2. Coupling with Thiophene | The diazonium salt is coupled with thiophene in the presence of copper powder, alcohol solvent, and alkali | 0-5°C, stirring, alkali addition | Thiophene, copper powder, alkali (NaOH), alcohol (e.g., isopropanol) | Forms 2-(4-fluorophenyl)thiophene |

| 3. Further Functionalization | The 2-(4-fluorophenyl)thiophene can be converted to the carboxylic acid and then to the carbohydrazide | Hydrazinolysis or other standard transformations | Hydrazine hydrate, oxidants or catalysts | Enables synthesis of this compound |

Advantages:

- Mild reaction conditions (low temperature, ambient pressure).

- Avoids use of expensive or hazardous reagents like butyllithium.

- Suitable for industrial scale-up due to operational simplicity and safety.

Comparative Table of Preparation Methods

| Feature | Method A (Vilsmeier-Haack + Ester Hydrolysis) | Method B (Diazotization and Coupling) |

|---|---|---|

| Starting Materials | 4-Fluoroacetophenone, ethyl thioglycolate | Para-fluoroaniline, thiophene |

| Key Reactions | Vilsmeier-Haack formylation, ring closure, ester hydrolysis | Diazotization, coupling with thiophene |

| Reaction Conditions | Mild heating, alkali hydrolysis, moderate temperature | Low temperature (0-5°C), stirring |

| Catalysts | None specifically, alkali used | Copper powder catalyst |

| Yield | High (e.g., 87% for ester hydrolysis step) | Moderate to high, depends on coupling efficiency |

| Safety | Uses triphosgene (toxic), but manageable | Safer, avoids organolithium reagents |

| Industrial Feasibility | Good, but requires handling of triphosgene | Excellent, simple operation and mild conditions |

Research Findings and Optimization Notes

- The ester hydrolysis step in Method A is critical for obtaining high purity carboxylic acid, which is the direct precursor for carbohydrazide formation.

- The hydrazide formation typically involves refluxing the acid or ester with hydrazine hydrate in ethanol or other solvents, with reaction times varying from 2 to 6 hours depending on scale and solvent.

- Method B's diazotization and coupling reaction benefits from strict temperature control (0-5°C) to prevent decomposition of diazonium salts and side reactions.

- Copper powder acts as a catalyst to facilitate the coupling reaction, improving yield and selectivity.

- Solvent choice in Method B (e.g., isopropanol) enhances solubility and reaction rate.

- Both methods allow for further functionalization of the thiophene ring if desired.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-(4-Fluorophenyl)thiophene-2-carbohydrazide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the hydrazide group.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products:

Oxidation: Oxo derivatives of the original compound.

Reduction: Reduced forms of the hydrazide group.

Substitution: New compounds with different functional groups replacing the hydrazide group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Building Block for Anticancer Agents

The compound serves as a crucial building block in the synthesis of novel pharmaceuticals, especially those targeting cancer. Its unique structural properties allow for the development of derivatives that exhibit anticancer activity. For instance, studies have shown that derivatives of thiophene carboxamide can mimic the action of Combretastatin A-4, a known anticancer drug, demonstrating significant activity against various cancer cell lines such as HepG-2 and MCF-7 with IC50 values below 25 μM .

Antimicrobial Activity

Research has demonstrated that compounds derived from this compound exhibit antimicrobial properties. In vitro evaluations have revealed marked activity against Gram-positive and Gram-negative bacteria, although they show limited efficacy against fungal strains . This positions the compound as a potential candidate for developing new antimicrobial agents.

Material Science

Organic Semiconductors

this compound is utilized in creating advanced materials, particularly organic semiconductors. These materials are essential for flexible electronics and solar cells due to their electronic properties. The compound's ability to form stable structures contributes to its application in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition and receptor binding interactions. Its derivatives have been investigated for their potential to inhibit specific enzymes involved in various biological processes, aiding in the understanding of disease mechanisms and therapeutic targets .

Agricultural Chemistry

Agrochemical Development

The potential use of this compound in agricultural chemistry is noteworthy. It can be formulated into agrochemicals aimed at enhancing the efficacy of pesticides and herbicides. This application could lead to more effective solutions for crop protection and pest management .

Diagnostic Tools

Imaging Agents

The compound is being explored for its role in diagnostic applications, particularly in developing imaging agents that enhance the visibility of biological tissues during medical imaging procedures. This could improve diagnostic accuracy and patient outcomes .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s electronic properties, influencing its interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

- 5-(4-Fluorophenyl)thiophene-2-carboxylic acid

- 5-(4-Fluorophenyl)thiophene-2-carbaldehyde

- 5-(4-Fluorophenyl)thiophene-2-carbonitrile

Comparison: 5-(4-Fluorophenyl)thiophene-2-carbohydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and potential biological activity. Compared to its carboxylic acid and aldehyde counterparts, the carbohydrazide can participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

5-(4-Fluorophenyl)thiophene-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring linked to a hydrazide functional group, with a fluorine substituent on the phenyl ring. This unique configuration is believed to enhance its biological activity through improved binding affinity to various biological targets.

The mechanism of action for this compound involves interactions with specific enzymes or receptors within biological systems. The fluorophenyl group may enhance lipophilicity and electronic properties, facilitating better interaction with target proteins involved in disease pathways. Research indicates that the compound can inhibit certain enzymatic activities, contributing to its therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity reported against Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12.5 µg/mL |

| S. aureus | 15.0 µg/mL | |

| Pseudomonas aeruginosa | 20.0 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored, particularly in models involving lipoxygenase (LOX) inhibition. Studies indicate that this compound can reduce inflammatory responses significantly.

Table 2: Anti-inflammatory Activity

| Compound | Inhibition (%) at 50 µM |

|---|---|

| This compound | 58.46% |

| Indomethacin | 47.73% |

Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The compound exhibited promising anti-proliferative effects, with IC50 values indicating significant potency.

Table 3: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | <25 |

| MCF-7 | <25 |

| PC-3 | <30 |

Case Studies

- Antimicrobial Study : A study conducted by MDPI evaluated several thiophene derivatives, including this compound, revealing marked antibacterial activity against standard pathogenic strains. The study concluded that modifications to the thiophene structure could enhance antimicrobial efficacy further .

- Anticancer Research : Another study highlighted the compound's interaction with cancer cell lines using the MTT assay, demonstrating its potential as an anticancer agent by significantly inhibiting cell proliferation in vitro .

- Inflammatory Response : Research on the anti-inflammatory effects showed that the compound could inhibit LOX enzymes effectively, suggesting its utility in treating inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing 5-(4-Fluorophenyl)thiophene-2-carbohydrazide?

Answer: The compound is typically synthesized via condensation of a thiophene-2-carboxylic acid derivative with hydrazine. For example, hydrazine hydrate reacts with 5-(4-fluorophenyl)thiophene-2-carbonyl chloride in ethanol under reflux (60–80°C) for 6–8 hours . Key steps include:

- Precursor preparation : Thiophene-2-carbonyl chloride intermediates are often synthesized using thionyl chloride (SOCl₂) under anhydrous conditions.

- Purification : Recrystallization from ethanol or acetonitrile yields high-purity product.

Validation : Monitor reaction completion via TLC (Rf ≈ 0.4–0.5 in ethyl acetate/hexane 1:1) and confirm structure via FT-IR (C=O stretch at 1650–1680 cm⁻¹, N–H at 3200–3350 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C) :

- ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), thiophene protons (δ 7.0–7.5 ppm), and NH₂ signals (δ 4.5–5.5 ppm, broad).

- ¹³C NMR: Carbonyl carbon (C=O) at δ 165–170 ppm, thiophene carbons (δ 120–140 ppm) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 251.2 (calculated for C₁₁H₈FN₂OS⁺).

- Elemental Analysis : Verify %C (52.8), %H (3.2), %N (11.2) .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

Answer: The 4-fluorophenyl group enhances:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Electron-withdrawing effects : Fluorine stabilizes the carbohydrazide moiety, altering reactivity in nucleophilic substitutions .

Table 1: Substituent Effects on LogP

| Substituent | LogP | Reactivity (k, s⁻¹) |

|---|---|---|

| 4-Fluorophenyl | 2.8 | 0.12 |

| 4-Methylphenyl | 2.3 | 0.08 |

| Phenyl | 2.5 | 0.10 |

| Data from comparative studies of thiophene derivatives . |

Q. What are the typical applications of this compound in medicinal chemistry?

Answer: It serves as a precursor for:

- Antimicrobial agents : Hydrazide derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anticancer scaffolds : Modifications at the carbohydrazide group yield inhibitors of tyrosine kinases (IC₅₀: 1–10 µM) .

Methodological Note : Bioactivity assays require solubility optimization in DMSO (10 mM stock) and dose-response curves (0.1–100 µM) .

Q. How should researchers handle solubility challenges during in vitro studies?

Answer:

- Solvent selection : Use DMSO for stock solutions (≤5% v/v in assays).

- Surfactants : Add 0.1% Tween-80 for aqueous buffers.

- Sonication : 15–30 min at 40 kHz improves dispersion .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Answer:

- Docking studies (AutoDock Vina) : Use the fluorophenyl group as a hydrophobic anchor in ATP-binding pockets (e.g., EGFR kinase).

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .

Case Study : Docking to COX-2 (PDB: 3LN1) showed a binding energy of −8.2 kcal/mol, with hydrogen bonds to Arg120 and Tyr355 .

Q. What strategies resolve contradictions in reported biological activity data?

Answer:

- Meta-analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays).

- Structural validation : Re-examine compound purity via HPLC (retention time: 4.2 min, C18 column, 60% acetonitrile) .

Example : Discrepancies in antifungal activity (MIC 16 vs. 64 µg/mL) were traced to variations in fungal strain susceptibility .

Q. How can substituent effects on the thiophene ring be systematically studied?

Answer:

- SAR libraries : Synthesize derivatives with halogens (Cl, Br), alkyl (Me, Et), or electron-donating (OMe) groups at the 4-position.

- Electrochemical analysis : Cyclic voltammetry reveals electron-withdrawing groups lower oxidation potentials (Epa: +0.75 V for F vs. +0.65 V for Cl) .

Table 2: Substituent Impact on Oxidation Potential

| Substituent | Epa (V) | Bioactivity (IC₅₀, µM) |

|---|---|---|

| 4-F | +0.75 | 2.1 |

| 4-Cl | +0.65 | 1.8 |

| 4-OMe | +0.85 | 5.3 |

Q. What mechanistic insights explain its role in metal-chelation reactions?

Answer: The carbohydrazide group acts as a tridentate ligand, coordinating metals via carbonyl oxygen, hydrazide nitrogen, and thiophene sulfur.

Q. How to optimize reaction yields in large-scale synthesis?

Answer:

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increases from 65% to 88%) .

- Flow chemistry : Continuous flow reactors reduce reaction time from 8 h (batch) to 2 h (70°C, 0.5 mL/min flow rate) .

Critical Parameter : Maintain N₂ atmosphere to prevent oxidation of hydrazide intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.